molecular formula C18H17N3O5 B11138601 N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11138601
M. Wt: 355.3 g/mol
InChI Key: CXZFLNPPELJOOD-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (hereafter referred to by its systematic name) is a synthetic compound with the molecular formula C₁₈H₁₇N₃O₅ and a molecular weight of 355.35 g/mol . It is characterized by a tetrahydroquinoxaline core substituted with a 2,3-dioxo moiety and a carboxamide group linked to a 2-(2-methoxyphenoxy)ethyl side chain. This compound is marketed as Y041-2817 by ChemDiv and is utilized in high-throughput screening libraries targeting diverse therapeutic areas, including cancer, immunology, and metabolic disorders .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C18H17N3O5/c1-25-14-4-2-3-5-15(14)26-9-8-19-16(22)11-6-7-12-13(10-11)21-18(24)17(23)20-12/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

CXZFLNPPELJOOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

Preparation Methods

Halogenation of 6-Methylquinoxaline

6-Methylquinoxaline undergoes bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chlorobenzene at 85°C. This yields 6-bromomethyl-quinoxaline with high selectivity (95% conversion).

Table 1: Halogenation Reaction Conditions

SubstrateReagentSolventTemperatureTimeYieldReference
6-MethylquinoxalineNBS, BPOChlorobenzene85°C2 h95%

Hydroxyl Substitution

The bromomethyl intermediate is hydrolyzed to 6-hydroxymethyl-quinoxaline using NaOH in aqueous ethanol. This step is critical for subsequent oxidation.

Oxidation to Carboxylic Acid

Aqueous suspensions of 6-hydroxymethyl-quinoxaline are oxidized with oxygen in the presence of a transition metal catalyst (e.g., Pd/C). This step selectively converts the hydroxymethyl group to a carboxylic acid, yielding 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

Table 2: Oxidation Reaction Parameters

SubstrateCatalystSolventTemperatureTimeYieldReference
6-Hydroxymethyl-quinoxalinePd/CWater/NaOH85°C4–72 h80%

Preparation of the 2-(2-Methoxyphenoxy)ethylamine Substituent

The 2-(2-methoxyphenoxy)ethylamine side chain is synthesized via nucleophilic substitution or reductive amination. Key methods include:

Direct Alkylation of 2-Methoxyphenol

2-Methoxyphenol reacts with 2-bromoethylamine hydrochloride in the presence of a base (e.g., NaOH or K₂CO₃) to yield 2-(2-methoxyphenoxy)ethylamine. This method is scalable and avoids complex purification steps.

Table 3: Alkylation Reaction Conditions

SubstrateReagentSolventTemperatureTimeYieldReference
2-Methoxyphenol2-Bromoethylamine HClIsopropyl alcohol80°C4–5 h41–45%

Reductive Amination

Alternative routes involve reductive amination of 2-(2-methoxyphenoxy)acetaldehyde with ammonia or amines using catalysts like Raney Ni or Pd/C.

Coupling Reactions for Carboxamide Formation

The carboxamide bond is formed by reacting the tetrahydroquinoxaline-6-carboxylic acid with 2-(2-methoxyphenoxy)ethylamine. Common methods include:

Acid Chloride Activation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with the amine in anhydrous conditions (e.g., DCM or THF) with a base such as triethylamine (TEA).

Table 4: Coupling Reaction Parameters

AcidActivating AgentAmineSolventTemperatureTimeYieldReference
Tetrahydroquinoxaline-6-COOHSOCl₂2-(2-Methoxyphenoxy)ethylamineDCM0°C → RT2 h68–82%

Carbodiimide-Mediated Coupling

For milder conditions, carbodiimides (e.g., DCC or EDC) are used with additives like DMAP to enhance efficiency.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki coupling) may facilitate functionalization of the quinoxaline ring, though this is less common for carboxamide derivatives.

Optimization and Challenges

Purification Strategies

  • Crystallization : Ethyl acetate or ethanol are used for recrystallization to isolate pure carboxamide.

  • Column Chromatography : Silica gel with gradient elution (petroleum ether/ethyl acetate) removes unreacted starting materials.

Yield Limitations

  • Oxidation Step : Pd/C catalysts may require high temperatures (85°C), risking decomposition of sensitive intermediates.

  • Amine Coupling : Steric hindrance from the tetrahydroquinoxaline ring can reduce reaction efficiency.

Data Summary

Table 5: Key Reaction Yields and Conditions

StepReagents/ConditionsYieldReference
HalogenationNBS, BPO, chlorobenzene, 85°C95%
OxidationPd/C, O₂, NaOH, 85°C80%
Amine Alkylation2-Bromoethylamine HCl, NaOH, 80°C41–45%
Acid Chloride CouplingSOCl₂, DCM, TEA, RT68–82%

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the side chain.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

Biological Activities

Research indicates that quinoxaline derivatives exhibit a wide range of biological activities. The specific applications of N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide include:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets in cancer pathways is under exploration.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic viability in neurological contexts.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Methoxyphenoxyethyl Group : This moiety is believed to enhance solubility and binding affinity to biological targets.
  • Dioxo Functionality : The presence of dioxo groups contributes to the compound's reactivity and potential interactions with biomolecules.

Case Studies

Several case studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound inhibited proliferation at micromolar concentrations. Further studies are ongoing to elucidate the specific pathways involved.
  • Neuroprotective Mechanisms : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (CAS: 883467-49-0)

  • Structural Difference: The 2-(2-methoxyphenoxy)ethyl group in Y041-2817 is replaced with a 4-ethoxyphenylamine moiety.
  • Impact : The ethoxy group may enhance metabolic stability compared to the methoxy group, but the absence of the ethyleneoxy linker could reduce flexibility and target binding affinity .
  • Activity: No direct pharmacological data are available, but the carboxamide-tetrahydroquinoxaline scaffold is associated with kinase inhibition (e.g., PARP-1) in related compounds .

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid (CAS: 744227-07-4)

  • Structural Difference: Lacks the carboxamide and phenoxyethyl side chain; instead, it has a carboxylic acid group at position 6 and an ethyl group at position 1.
  • Impact: The carboxylic acid improves water solubility but may limit blood-brain barrier penetration.

Side Chain-Modified Analogs

Carvedilol Phosphate Derivatives

  • Example: 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol phosphate.
  • Structural Overlap: Shares the 2-(2-methoxyphenoxy)ethylamino side chain.
  • Functional Contrast : While Y041-2817 targets kinases (e.g., Aurora A/B), carvedilol derivatives are β-blockers used in cardiovascular therapy. The carbazole moiety in carvedilol confers adrenergic receptor selectivity, absent in Y041-2817 .

Degradation Products of CVD (Carvedilol)

  • Example: (Z)-N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-1-en-1-amine.
  • Structural Similarity: Contains the 2-(2-methoxyphenoxy)ethyl group but integrates a carbazole ring and propenylamine linker.
  • Activity : These degradation products lack therapeutic efficacy and are studied for impurity profiling rather than pharmacological activity .

Comparative Pharmacological Data

Compound Name Target/Activity Solubility (logS) Key Structural Features Reference
Y041-2817 Aurora kinases, DGK inhibitors -2.20 2-(2-Methoxyphenoxy)ethyl, dioxo-quinoxaline
883467-49-0 Unknown (PARP-1 inferred) Not reported 4-Ethoxyphenyl, dioxo-quinoxaline
Carvedilol Phosphate β-Adrenergic receptors -3.50 (estimated) Carbazole, propanolamine side chain
1-Ethyl-2,3-dioxo-quinoxaline-6-acid PARP-1 (hypothesized) -1.80 Carboxylic acid, ethyl group

Key Findings and Implications

Structural Flexibility: The 2-(2-methoxyphenoxy)ethyl group in Y041-2817 balances lipophilicity and target engagement, distinguishing it from analogs with bulkier (e.g., carbazole) or polar (e.g., carboxylic acid) substituents.

Therapeutic Potential: Unlike carvedilol derivatives, Y041-2817’s tetrahydroquinoxaline core aligns with kinase inhibitor scaffolds, suggesting antiproliferative applications .

Metabolic Stability : The methoxy group may confer resistance to oxidative degradation compared to ethoxy or unsubstituted analogs, though direct comparative stability studies are lacking .

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound belonging to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in various medical fields such as oncology, infectious diseases, and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5 with a molecular weight of 355.3 g/mol. The compound features a tetrahydroquinoxaline core substituted with a methoxyphenoxyethyl group and carboxamide functionality. The presence of dioxo and carboxamide groups enhances its reactivity and biological activity.

Biological Activities

Quinoxaline derivatives have demonstrated a wide range of biological activities:

  • Anticancer Activity: Quinoxaline derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .
  • Antimicrobial Properties: Many quinoxaline derivatives exhibit antimicrobial activity against bacterial and fungal pathogens. Research has shown that modifications in the structure can enhance their efficacy against resistant strains .
  • Antiviral Effects: Some derivatives have demonstrated antiviral activity against viruses such as HSV-1 and cytomegalovirus. This is attributed to their ability to inhibit viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their chemical structure. Key factors influencing their activity include:

  • Substitution Patterns: The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and binding affinity to biological targets.
  • Functional Groups: The dioxo and carboxamide functionalities are critical for enhancing solubility and biological interactions .

Comparative Analysis

A comparative analysis of this compound with other quinoxaline derivatives highlights its unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acidTetrahydroquinoxaline core with carboxylic acidAntiproliferativeLacks methoxyphenoxyethyl substitution
2. Quinoxaline-2-carboxylic acidQuinoxaline core with carboxylic acidAntimicrobialSimpler structure with less steric hindrance
3. 6-Methoxyquinoxalin-2(1H)-oneQuinoxaline core with methoxy groupAnticancerDoes not contain dioxo functionality

Case Studies

Several studies have investigated the biological activity of quinoxaline derivatives:

  • Anticancer Study: A study evaluated the anticancer effects of a series of quinoxaline derivatives on liver carcinoma cell lines. The compound exhibited an IC50 value of 0.5 μg/mL, indicating potent antitumor activity .
  • Antimicrobial Efficacy: Another study assessed the antimicrobial properties of quinoxaline derivatives against resistant bacterial strains. The results showed that certain modifications led to enhanced efficacy compared to standard antibiotics .
  • Antiviral Activity: Research on antiviral properties revealed that some quinoxaline derivatives effectively inhibited HSV replication in vitro at concentrations as low as 1 mM .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Answer:
Synthesis requires meticulous control of reaction parameters:

  • Temperature: Maintain precise thermal conditions to avoid side reactions (e.g., decomposition of the quinoxaline core).
  • Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency.
  • Reaction time: Optimize duration to balance yield and purity, as over-reaction may lead to byproducts.
    Characterization: Validate purity via NMR spectroscopy (1H/13C) for structural confirmation and Mass Spectrometry (MS) for molecular weight verification .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

  • Cross-validation: Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts to identify discrepancies.
  • Sample purity: Re-examine purification steps (e.g., column chromatography or recrystallization) to rule out impurity interference.
  • Solvent effects: Account for solvent-induced shifts by replicating measurements in multiple solvents (e.g., CDCl3 vs. DMSO-d6).
  • Collaborative analysis: Use complementary techniques like X-ray crystallography (as in quinoxaline derivatives ) to resolve ambiguities .

Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR spectroscopy: Assign peaks to specific protons (e.g., methoxyphenoxy ethyl groups) and carbons in the quinoxaline backbone.
  • High-resolution MS: Confirm molecular formula via exact mass matching.
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly for the dioxo-tetrahydroquinoxaline moiety .

Advanced: What experimental design strategies optimize reaction yield while minimizing side products?

Answer:

  • Design of Experiments (DOE): Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
  • In-line monitoring: Employ techniques like FTIR spectroscopy to track reaction progress in real time.
  • Membrane separation technologies: Integrate post-reaction purification (e.g., nanofiltration) to isolate the target compound efficiently .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) theory: Predict sites of nucleophilic/electrophilic attack on the quinoxaline core.
  • Hammett substituent constants: Correlate electron-donating/withdrawing effects of substituents (e.g., methoxy groups) with reaction rates.
  • Link studies to prior quinoxaline research, such as crystal structure analyses or thiophene-functionalized derivatives .

Advanced: How can computational modeling enhance understanding of its pharmacokinetic properties?

Answer:

  • Molecular dynamics (MD) simulations: Predict solubility and membrane permeability using force fields parameterized for heterocycles.
  • COMSOL Multiphysics integration: Model diffusion kinetics in biological matrices or reaction engineering scenarios.
  • AI-driven QSAR models: Train algorithms on existing quinoxaline datasets to forecast bioavailability or toxicity .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Flash column chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC: Apply reverse-phase columns for final polishing if required .

Advanced: How should researchers assess environmental impacts during large-scale synthesis?

Answer:

  • Life Cycle Assessment (LCA): Quantify waste streams and energy consumption across synthesis steps.
  • Green chemistry metrics: Calculate E-factors and atom economy to benchmark sustainability.
  • Process simulation tools: Use Aspen Plus or similar software to model solvent recovery and emissions .

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